

# Endogenous regulation of Acetyl-CoA Carboxylase activity.

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An In-Depth Technical Guide to the Endogenous Regulation of Acetyl-CoA Carboxylase (ACC) Activity

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Abstract

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[1][2] Its activity is critical for maintaining cellular energy homeostasis, and its dysregulation is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cancer.[1][3] Mammals express two main isoforms, ACC1 and ACC2, which are encoded by separate genes and exhibit distinct cellular locations and functions.[1] ACC1 is a cytosolic enzyme highly expressed in lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis. ACC2 is associated with the outer mitochondrial membrane, primarily in oxidative tissues such as skeletal muscle and the heart, where its product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. The activity of both ACC isoforms is exquisitely controlled through a multi-layered endogenous regulatory network involving allosteric modulation, covalent modification, and hormonal signaling. This guide provides a comprehensive overview of these core regulatory mechanisms, detailed experimental protocols for their study, and quantitative data to support further research and therapeutic development.

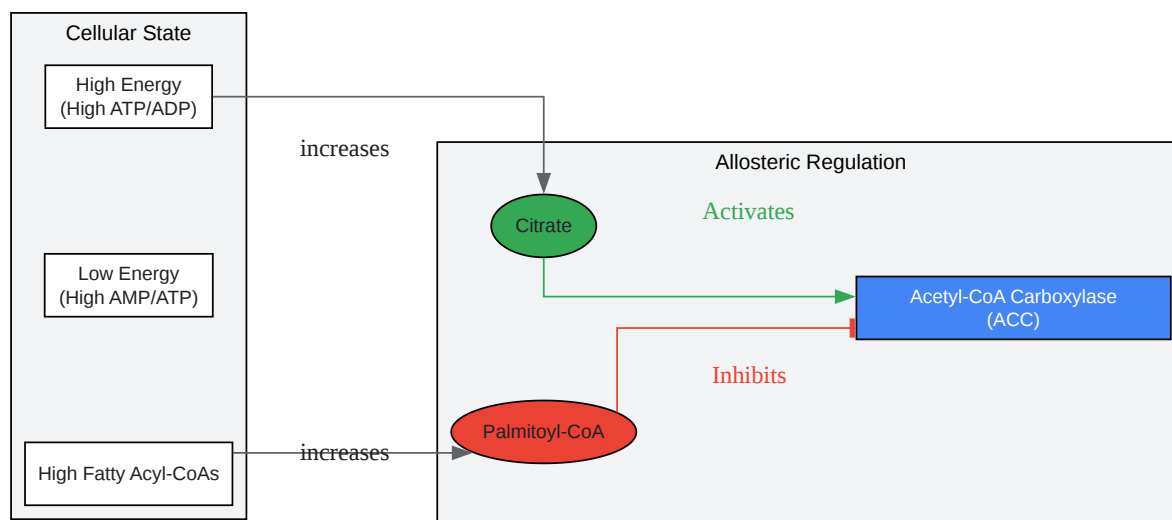
## Core Regulatory Mechanisms of ACC Activity

The acute control of ACC activity is a result of the integration of multiple signals, including substrate availability, allosteric ligand concentrations, and post-translational modifications, primarily phosphorylation.

### Allosteric Regulation

Allosteric control provides a rapid mechanism for adjusting ACC activity in response to the cell's immediate metabolic state.

- **Activation by Citrate:** Citrate, an intermediate of the TCA cycle, is a primary allosteric activator of ACC. High cytosolic citrate levels signal an energy-replete state and an abundance of acetyl-CoA, the substrate for both the TCA cycle and fatty acid synthesis. Citrate binding promotes the polymerization of inactive ACC dimers into active filamentous polymers, significantly enhancing its catalytic activity.
- **Inhibition by Long-Chain Fatty Acyl-CoAs:** The end products of fatty acid synthesis, particularly long-chain fatty acyl-CoAs like palmitoyl-CoA, act as feedback inhibitors of ACC. This inhibition is competitive with respect to citrate and prevents the overaccumulation of fatty acids. This feedback mechanism is crucial for maintaining lipid homeostasis.



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**Figure 1:** Allosteric control of ACC activity by cellular metabolites.

## Covalent Modification: Phosphorylation

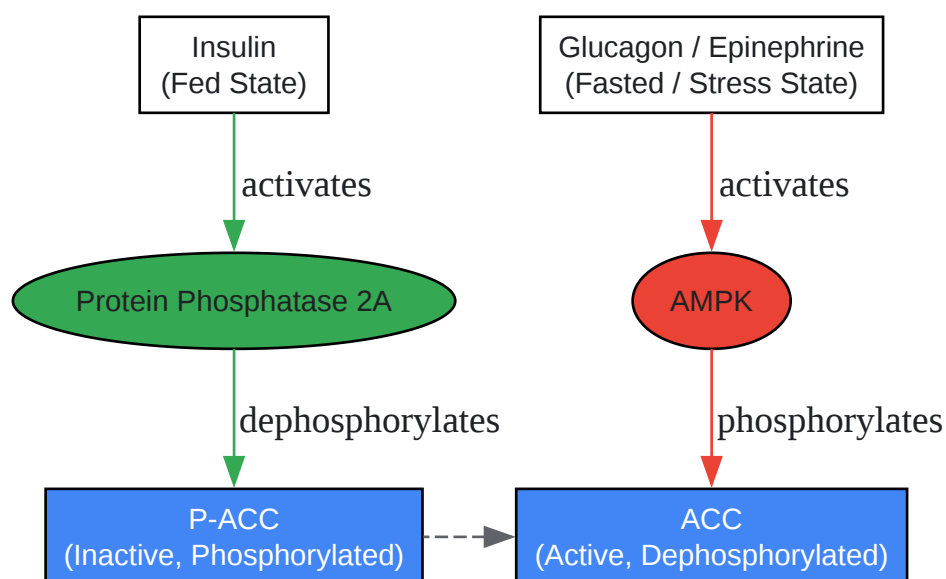
Phosphorylation is the principal mechanism for the short-term hormonal and metabolic control of ACC, leading to its inactivation.

- **AMP-Activated Protein Kinase (AMPK):** AMPK is a key cellular energy sensor that is activated under conditions of metabolic stress (e.g., high AMP/ATP ratio). Once activated, AMPK phosphorylates and inactivates both ACC isoforms. The primary AMPK phosphorylation site on ACC1 is Serine 79 (in rodents and humans), while the corresponding site on ACC2 is Serine 212 (rodent) or Serine 221 (human). This inhibitory phosphorylation decreases the  $V_{max}$  of ACC and increases its sensitivity to allosteric inhibition by palmitoyl-CoA, effectively shutting down fatty acid synthesis and promoting fatty acid oxidation to restore cellular ATP levels.

## Hormonal Regulation

Hormones provide systemic control over ACC activity, aligning lipid metabolism with the body's overall physiological state (e.g., fed vs. fasted).

- **Insulin (Fed State):** In the fed state, high levels of insulin signal energy abundance. Insulin promotes the dephosphorylation and activation of ACC. This is achieved primarily through the activation of protein phosphatases, such as Protein Phosphatase 2A (PP2A), which remove the inhibitory phosphate groups installed by AMPK. Activated ACC then drives the conversion of excess carbohydrates into fatty acids for storage.
- **Glucagon and Epinephrine (Fasted/Stress State):** During fasting or stress, glucagon and epinephrine levels rise. These hormones lead to the phosphorylation and inactivation of ACC. This effect is mediated by the activation of kinases, including AMPK, which overrides the effects of any activating signals and shifts metabolism away from energy storage and towards energy utilization.



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**Figure 2:** Hormonal and covalent regulation of ACC phosphorylation state.

## Quantitative Data on ACC Regulators

The following tables summarize key quantitative parameters for the allosteric and hormonal regulation of ACC activity. Note that exact values can vary based on the specific isoform, species, and experimental conditions.

Table 1: Allosteric Regulation of ACC

Regulator	Effect on ACC	Parameter	Value	Notes
Citrate	Activator	K <sub>0.5</sub> (Half-maximal activation)	0.2 - 1.0 mM	The concentration required for half-maximal activation is lowered by insulin treatment.
Palmitoyl-CoA	Inhibitor	K <sub>i</sub> (Inhibition constant)	0.85 - 1.7 μM	Phosphorylation by AMPK reduces the K <sub>i</sub> , making ACC more sensitive to inhibition.

Table 2: Hormonal Regulation of ACC in Rat Hepatocytes

Hormone	Dose	Effect on ACC Activity	Fold Change	Reference
Insulin	0-5 units	Activation	~1.5x increase	
Glucagon	2.5 μUnits	Inhibition	~2.4x decrease	
Epinephrine	-	Inhibition	~1.8x decrease	

## Detailed Experimental Protocols

Accurate assessment of ACC activity and its regulation is fundamental to metabolic research. Below are detailed methodologies for key assays.

## Protocol: ACC Enzyme Activity Assay (Radiochemical)

This protocol is a standard method for measuring ACC activity by quantifying the incorporation of radioactive bicarbonate into acid-stable malonyl-CoA.

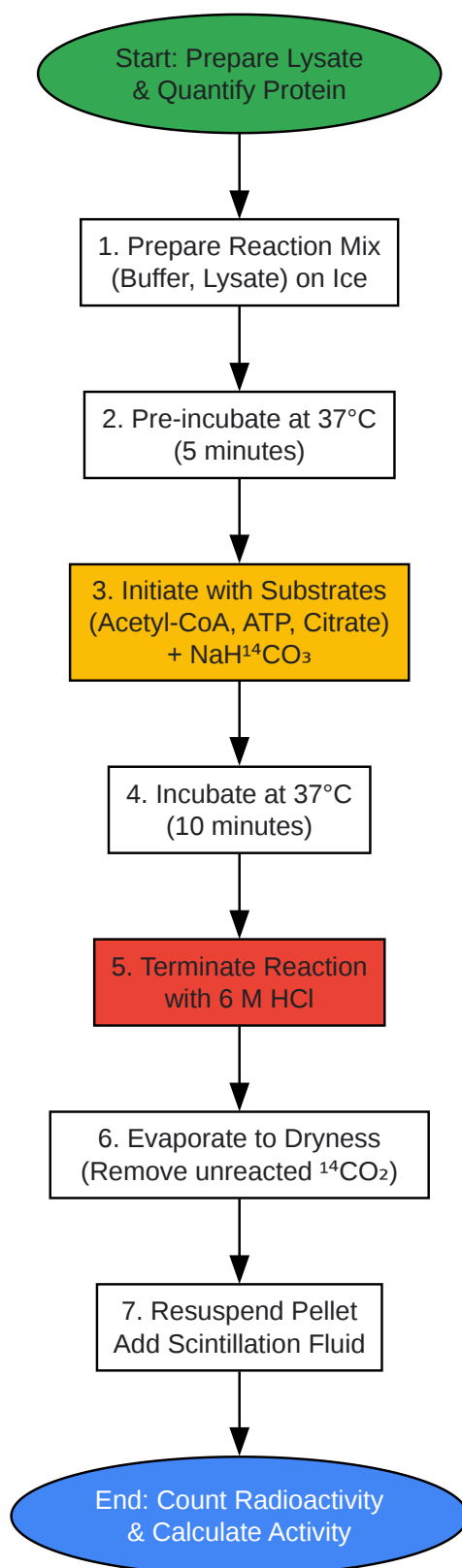
### Materials:

- Cell or tissue lysate containing ACC
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM DTT
- Substrate Mix: 20 mM ATP, 5 mM Acetyl-CoA, 20 mM Citrate
- Radioactive Substrate: NaH<sup>14</sup>CO<sub>3</sub> (Sodium Bicarbonate, [<sup>14</sup>C])
- Stop Solution: 6 M HCl
- Scintillation fluid and vials
- Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

### Methodology:

- Protein Extraction: Prepare cell or tissue extracts in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.
- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume:
  - 50 µL of 2x Assay Buffer
  - 10 µL of lysate (adjust volume for 20-50 µg of total protein)
  - dH<sub>2</sub>O to a volume of 80 µL
- Pre-incubation: Pre-incubate the reaction tubes at 37°C for 5 minutes to allow temperature equilibration.

- Initiation: Start the reaction by adding 20  $\mu\text{L}$  of a combined Substrate Mix and  $\text{NaH}^{14}\text{CO}_3$  solution (final concentration of  $\sim 5$  mM bicarbonate with a specific activity of  $\sim 2$   $\mu\text{Ci}/\mu\text{mol}$ ).
- Incubation: Incubate at  $37^\circ\text{C}$  for 10 minutes. The reaction should be in the linear range.
- Termination: Stop the reaction by adding 25  $\mu\text{L}$  of 6 M HCl. This acidifies the sample and evaporates any unreacted  $\text{H}^{14}\text{CO}_3^-$  as  $^{14}\text{CO}_2$ .
- Evaporation: Dry the samples in a fume hood or speed vacuum. This step is critical to remove background radioactivity.
- Quantification: Resuspend the dried pellet in 100  $\mu\text{L}$  of  $\text{dH}_2\text{O}$ . Add 1 mL of scintillation fluid, vortex, and count the radioactivity (counts per minute, CPM) in a scintillation counter.
- Calculation: Calculate ACC activity as nmol of  $\text{H}^{14}\text{CO}_3$  incorporated per minute per mg of protein.



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**Figure 3:** Workflow for radiochemical ACC activity assay.



## Protocol: Analysis of ACC Phosphorylation by Western Blot

This protocol allows for the semi-quantitative assessment of the phosphorylation status of ACC at specific regulatory sites.

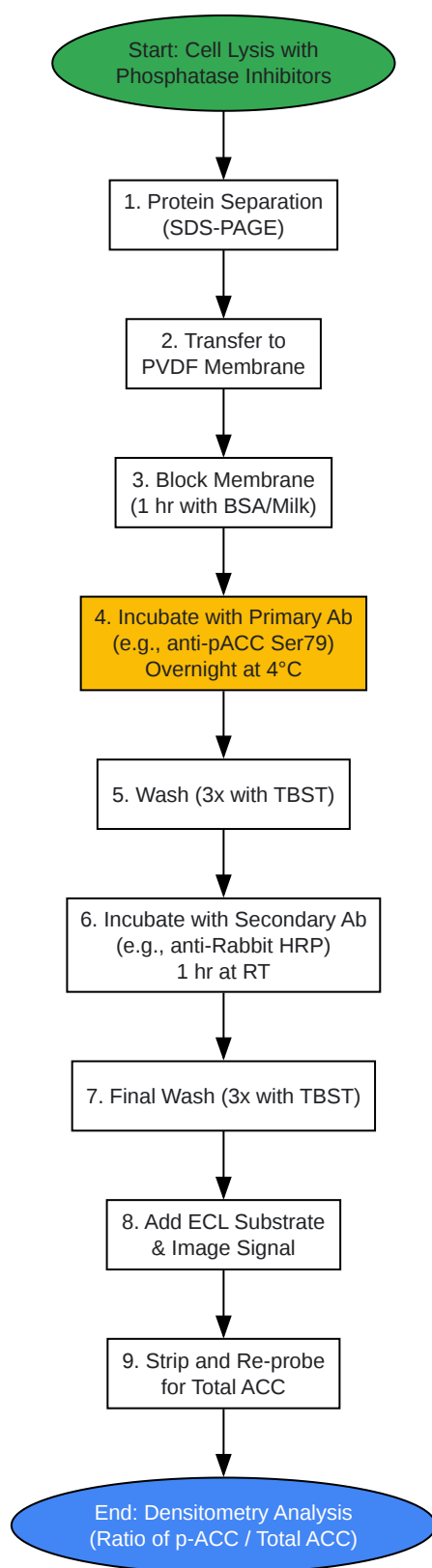
### Materials:

- Cell or tissue lysate
- Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking Buffer: 5% non-fat dry milk or BSA in TBST
- Primary Antibodies:
  - Rabbit anti-phospho-ACC (Ser79)
  - Rabbit anti-total ACC
- Secondary Antibody: HRP-conjugated anti-rabbit IgG
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system (e.g., ChemiDoc)

### Methodology:

- Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state. Quantify protein concentration.

- **SDS-PAGE:** Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel. Given ACC's large size (~265-280 kDa), a low percentage acrylamide gel (e.g., 6-8%) is recommended.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- **Blocking:** Block non-specific binding sites on the membrane by incubating with Blocking Buffer for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody (e.g., anti-phospho-ACC Ser79, typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:5000 in blocking buffer) for 1 hour at room temperature.
- **Final Washes:** Repeat the washing step (Step 6).
- **Detection:** Incubate the membrane with ECL substrate according to the manufacturer's instructions.
- **Imaging:** Capture the chemiluminescent signal using an appropriate imaging system.
- **Stripping and Re-probing:** To normalize the phospho-protein signal, the membrane can be stripped of antibodies and re-probed with an antibody against total ACC.
- **Densitometry Analysis:** Quantify the band intensities using software like ImageJ. The final result is typically presented as the ratio of phospho-ACC to total ACC.



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**Figure 4:** Western blot workflow for analyzing ACC phosphorylation.

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